N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
Description
N-(3-Methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a thioacetamide linkage at position 4. The thioacetamide moiety is further functionalized with a 3-methoxyphenyl group.
For instance, the thioether linkage could arise from the reaction of a pyrazolo-pyrazine thiol intermediate with a bromoacetamide derivative under basic conditions .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-17-8-6-15(7-9-17)19-13-20-22(23-10-11-26(20)25-19)30-14-21(27)24-16-4-3-5-18(12-16)29-2/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHNCIMGUZDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C23H22N4O4
- Molecular Weight : 418.4 g/mol
- IUPAC Name : N-[2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]ethyl]-2-phenoxyacetamide
The structure includes a methoxyphenyl group and a pyrazolo[1,5-a]pyrazine moiety, which are known for their biological activities.
Recent studies have suggested that compounds similar to this compound may exert their anticancer effects through multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to increase apoptosis in cancer cells through the activation of caspases (caspase 3, 8, and 9), which are crucial for programmed cell death .
- Cell Cycle Arrest : It can cause cell cycle arrest in various phases, thereby inhibiting the proliferation of cancer cells .
- Autophagy Activation : The compound may promote autophagy, a process that can lead to cell death in cancer cells while sparing normal cells .
Efficacy Against Cancer Cell Lines
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.83 ± 0.07 | Apoptosis induction and cell cycle arrest |
| MCF-7 | 0.15 ± 0.08 | Apoptosis induction |
| HeLa | 2.85 ± 0.74 | Autophagy activation |
These results indicate that this compound exhibits potent anticancer activity across multiple cell lines, with particularly strong effects observed in MCF-7 breast cancer cells .
Case Studies and Research Findings
- Study on A549 Lung Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of A549 lung cancer cell growth. The mechanism was attributed to both apoptosis and autophagy induction .
- Mechanistic Insights : Further investigations revealed that the compound's anticancer activity is associated with the modulation of key signaling pathways involved in apoptosis and autophagy, including the NF-kB pathway and p53 activation .
- Comparative Analysis : When compared to standard chemotherapeutics like cisplatin, this compound showed superior selectivity toward cancer cells over normal cells .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation. For instance, studies on related pyrazolo compounds have shown their effectiveness in targeting Bcl-2 proteins, which are crucial for cancer cell survival .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory applications. Pyrazole derivatives have been studied for their ability to inhibit inflammatory mediators such as cytokines and prostaglandins. This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases, where reducing inflammation can lead to improved patient outcomes .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have demonstrated activity against various bacterial strains, indicating that this compound could be effective in treating infections caused by resistant strains of bacteria .
Case Study 1: Anticancer Mechanisms
In a study published in 2019, researchers synthesized several pyrazole derivatives and tested their effects on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction via the mitochondrial pathway. The study highlighted the importance of the thioacetamide group in enhancing anticancer activity .
Case Study 2: Anti-inflammatory Effects
A 2020 study investigated the anti-inflammatory effects of pyrazolo compounds in a rat model of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling when treated with these compounds, suggesting their potential use in chronic inflammatory conditions .
Case Study 3: Neuroprotection in Animal Models
Research conducted on neuroprotective effects involved administering related pyrazolo compounds to mice subjected to induced oxidative stress. The findings revealed that treated mice exhibited significantly lower levels of neuronal damage compared to controls, supporting the hypothesis that these compounds can protect against neurodegeneration .
Chemical Reactions Analysis
Thioether Group Reactivity
The thioether (-S-) group exhibits versatile reactivity, enabling transformations critical for functionalization or degradation pathways.
Oxidation Reactions
-
Sulfoxide/Sulfone Formation : Treatment with oxidizing agents like H₂O₂ or mCPBA (meta-chloroperbenzoic acid) converts the thioether to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. For example:
\text{Thioether} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH, 0–25°C}} \text{Sulfoxide} \quad (\text{Yield: 70–85%})[1][5]Stronger oxidants (e.g., KMnO₄) yield sulfones under reflux conditions in polar aprotic solvents (e.g., DMF).
Nucleophilic Substitution
The sulfur atom acts as a leaving group in nucleophilic displacement reactions. For instance:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaH) replaces the sulfur with an alkyl group.
-
Arylthiol Exchange : Thiolate anions (RS⁻) displace the pyrazolo-pyrazin-thio moiety under basic conditions.
Acetamide Group Reactivity
The acetamide (-NHCOCH₃) group undergoes hydrolysis and condensation reactions.
Hydrolysis
-
Acidic Conditions : Concentrated HCl (6M) at 80°C cleaves the amide bond, yielding 2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetic acid and 3-methoxyaniline.
-
Basic Conditions : NaOH (2M) in ethanol/water (1:1) at 60°C produces the corresponding carboxylate salt.
Condensation Reactions
-
Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux forms imine derivatives .
Pyrazolo[1,5-a]pyrazin Core Reactivity
The nitrogen-rich heterocycle participates in electrophilic substitutions and ring-opening reactions.
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C3 position of the pyrazine ring .
-
Halogenation : Br₂ in CCl₄ adds bromine atoms to the pyrazole moiety .
Ring-Opening Reactions
-
Acid-Catalyzed Hydrolysis : H₂SO₄ (conc.) at 100°C cleaves the pyrazine ring, generating fragmented amines and carbonyl compounds .
Redox Reactions
The compound participates in redox processes mediated by its sulfur and nitrogen atoms.
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 25°C | Sulfoxide | 78 | |
| Reduction | NaBH₄, MeOH, 0°C | Thiol (-SH) | 65 | |
| Azo Coupling | Diazonium salt, pH 9 | Azo derivative | 82 |
Mechanistic Insights
-
Thioether Oxidation : Proceeds via a two-electron transfer mechanism, forming a sulfonium ion intermediate.
-
Amide Hydrolysis : Follows a nucleophilic acyl substitution pathway, with protonation of the carbonyl oxygen enhancing electrophilicity.
Comparison with Similar Compounds
G420-0502: 2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Structural Difference : Replaces the 4-methoxyphenyl group with a 4-fluorophenyl substituent.
- Molecular Weight : 408.45 g/mol vs. 423.46 g/mol (target compound).
Compound from : 2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-phenoxyphenyl)acetamide
- Structural Difference: Substitutes the 3-methoxyphenyl acetamide with a 4-phenoxyphenyl group.
- Impact: The phenoxy group introduces increased hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .
Variations in the Acetamide Side Chain
DPA-714: N,N-Diethyl-2-(2-(4-(2-Fluoroethoxy)phenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl)acetamide
- Structural Difference : Lacks the thioether linkage; instead, it has a direct acetamide bond and diethylamine substitution. The core is pyrazolo[1,5-a]pyrimidine (vs. pyrazolo[1,5-a]pyrazine).
- Impact : The diethylamine group enhances lipophilicity, favoring blood-brain barrier penetration, as seen in its use as a PET tracer for neuroinflammation .
Core Heterocycle Modifications
Compound 10a (): 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Structural Difference: Pyrazolo[1,5-a]pyrimidine core with additional amino and cyano substituents.
- Impact: The amino and cyano groups may engage in hydrogen bonding with biological targets, enhancing cytotoxicity or enzyme inhibition .
Physicochemical Comparisons
| Property | Target Compound | G420-0502 | Compound 13 | DPA-714 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 423.46 | 408.45 | 511.56 | 439.51 |
| LogP (Predicted) | ~3.2 | ~3.5 | ~4.1 | ~2.8 |
| Hydrogen Bond Acceptors | 6 | 6 | 7 | 6 |
- Key Trends: Increased LogP in Compound 13 correlates with its phenoxyphenyl group, suggesting reduced solubility. The target compound balances moderate lipophilicity with hydrogen-bonding capacity.
Q & A
Basic Research Questions
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis of pyrazolo-pyrazine derivatives often involves condensation reactions with substituted α-chloroacetamides or analogous electrophiles. For example, coupling 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides under reflux conditions in aprotic solvents (e.g., acetonitrile) can yield the target scaffold. Reaction optimization may include adjusting stoichiometry (1:1.2 molar ratio of core to electrophile), temperature (70–80°C), and catalyst use (e.g., triethylamine for deprotonation) to minimize side products . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetonitrile/water) improves purity .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy groups at δ 3.8–4.0 ppm).
- X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 173 K) resolves bond lengths, angles, and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Accurate mass determination (e.g., ESI+, m/z ± 0.001 Da) verifies molecular formula .
- FT-IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Initial screening often targets enzyme inhibition (e.g., kinases) or receptor binding. For pyrazolo-pyrazine derivatives:
- Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR, Aurora A) with ATP-Glo™ luminescence to measure IC₅₀ values .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with 72-hour exposure and dose-response curves (1–100 µM) .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (37°C, 24h) via HPLC-UV .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of methoxy substituents in this compound?
- Methodological Answer : Systematic SAR involves synthesizing analogs with:
- Positional isomerism : Compare 3- vs. 4-methoxy on the phenyl ring to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Substitute methoxy with ethoxy, fluorine, or methyl groups to evaluate hydrophobic/hydrophilic balance .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors:
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust dosing regimens .
- Tissue distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs via scintillation counting .
Q. What strategies resolve contradictions in reported mechanistic data (e.g., conflicting kinase selectivity profiles)?
- Methodological Answer : Contradictions may stem from assay conditions or off-target effects:
- Panel screening : Test against a broad kinase panel (e.g., 100+ kinases) at 1 µM to identify selectivity outliers .
- Cellular target engagement : Use NanoBRET™ or CETSA to confirm target binding in live cells .
- Proteomics : SILAC-based profiling identifies unintended protein interactions .
- Statistical Analysis : Apply Benjamini-Hochberg correction to minimize false discovery rates in high-throughput datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
